molecular formula C13H24ClN B1680202 1-(1-Adamantyl)-2-aminopropane monohydrochloride CAS No. 39978-68-2

1-(1-Adamantyl)-2-aminopropane monohydrochloride

Cat. No. B1680202
CAS RN: 39978-68-2
M. Wt: 229.79 g/mol
InChI Key: AMJINLQYPJSVRM-UHFFFAOYSA-N
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Description

NSC 196883, also known as Adamantylamphetamine HCl, is a potential antidepressant and anti-Parkinson agent.

properties

CAS RN

39978-68-2

Product Name

1-(1-Adamantyl)-2-aminopropane monohydrochloride

Molecular Formula

C13H24ClN

Molecular Weight

229.79 g/mol

IUPAC Name

1-(1-adamantyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C13H23N.ClH/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13;/h9-12H,2-8,14H2,1H3;1H

InChI Key

AMJINLQYPJSVRM-UHFFFAOYSA-N

SMILES

CC(CC12CC3CC(C1)CC(C3)C2)N.Cl

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)C2)N.Cl

Appearance

Solid powder

Other CAS RN

39978-68-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adamantylamphetamine HCl;  Adamantylamphetamine Hydrochloride;  NSC 196883;  NSC-196883;  NSC196883

Origin of Product

United States

Synthesis routes and methods

Procedure details

β-(1-Adamantyl)-α-methylethylamine (13.3 gm.) was dissolved in 550 ml. anhydrous ether and acidified with HCl gas. The solid was filtered, dried under vacuum at 88°, dissolved in 150 ml. CHCl3, and 850 ml. petroleum ether added to give 15 gm. product, m.p. 295°-7°.
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13.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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